molecular formula C12H13ClN2O2 B1462710 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride CAS No. 444721-88-4

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride

Cat. No.: B1462710
CAS No.: 444721-88-4
M. Wt: 252.69 g/mol
InChI Key: ZHZSMNDMSZRVEA-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride is a complex organic compound belonging to the indole alkaloid family. Indole alkaloids are known for their diverse biological activities and are commonly found in various natural products

Biochemical Analysis

Biochemical Properties

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and differentiation . The interaction between this compound and c-Met kinase occurs primarily in the hydrophobic region of the enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the proliferation of cancer cells such as Hela, A549, HepG2, and MCF-7 in a dose-dependent manner . Additionally, it affects gene expression by inhibiting the activity of specific transcription factors involved in cell growth and survival .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the c-Met kinase site, inhibiting its activity and thereby preventing downstream signaling pathways that promote cell proliferation . Additionally, it modulates gene expression by affecting the activity of transcription factors involved in cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits moderate antiproliferative activity, while higher doses result in more pronounced effects . At very high doses, the compound may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are essential for cell growth and proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is critical for its biological activity, as it needs to reach specific targets within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride has a wide range of applications in scientific research. Its biological activities make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new drugs and other chemical products.

Mechanism of Action

The mechanism by which 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to therapeutic effects.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors, leading to downstream signaling events.

  • Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.

  • Pathways: The compound may influence various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • Tryptophan

  • Serotonin

  • Melatonin

  • Indole-3-acetic acid (IAA)

  • Indomethacin

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Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2.ClH/c15-12(16)8-3-1-2-7-9-6-13-5-4-10(9)14-11(7)8;/h1-3,13-14H,4-6H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZSMNDMSZRVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC=C3C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444721-88-4
Record name 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride
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1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride

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